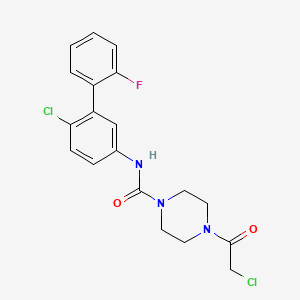
Krasg12C IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krasg12C IN-1 is a compound designed to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer and colorectal cancer . The compound targets the KRAS G12C mutation by binding to a specific pocket on the KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12C IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Krasg12C IN-1 undergoes various chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Temperature Control: Reactions are often carried out at controlled temperatures to optimize yield.
Major Products Formed
The major products formed from these reactions include the final this compound compound and its various intermediates, which are purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Krasg12C IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Krasg12C IN-1 exerts its effects by binding covalently to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the KRAS G12C variant . This binding locks the KRAS protein in an inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with promising clinical trial results.
Divarasib: A potent and selective KRAS G12C inhibitor currently under investigation.
Uniqueness
Krasg12C IN-1 is unique in its specific binding affinity and covalent interaction with the KRAS G12C mutation. It has shown higher efficacy and selectivity in preclinical studies compared to other KRAS G12C inhibitors . Additionally, its ability to inhibit nucleotide exchange and block downstream signaling pathways makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C19H18Cl2FN3O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-N-[4-chloro-3-(2-fluorophenyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H18Cl2FN3O2/c20-12-18(26)24-7-9-25(10-8-24)19(27)23-13-5-6-16(21)15(11-13)14-3-1-2-4-17(14)22/h1-6,11H,7-10,12H2,(H,23,27) |
InChI Key |
CHILXDOMAWLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















